molecular formula C24H20NO3PS B15208283 N-(4-(Diphenylphosphoryl)phenyl)benzenesulfonamide CAS No. 65089-13-6

N-(4-(Diphenylphosphoryl)phenyl)benzenesulfonamide

Cat. No.: B15208283
CAS No.: 65089-13-6
M. Wt: 433.5 g/mol
InChI Key: IKONETPDJMNXME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(Diphenylphosphoryl)phenyl)benzenesulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry and chemical biology research. This molecule features a benzenesulfonamide group, a well-established pharmacophore in drug discovery. Benzenesulfonamides are extensively investigated as potent inhibitors of various enzymes, most notably carbonic anhydrase (CA) isoforms . The primary sulfonamide group can coordinate with zinc ions in enzyme active sites, making it a key scaffold for developing inhibitors for a range of therapeutic targets . The structure is also characterized by a diphenylphosphoryl group, a moiety often utilized to modulate the polarity, solubility, and electronic properties of a molecule, which can profoundly influence its binding affinity and pharmacokinetic profile. Compounds containing benzenesulfonamide have been explored in the development of antiviral agents, such as HIV-1 Capsid (CA) protein inhibitors , and as inhibitors of oxidative phosphorylation (OXPHOS) for cancer research . The specific combination of these two functional groups in this compound makes it a valuable compound for researchers studying structure-activity relationships (SAR), probing novel biological mechanisms, and designing new chemical probes. This product is intended for research and development applications in a laboratory setting. For Research Use Only (RUO). Not for human, therapeutic, or veterinary use.

Properties

CAS No.

65089-13-6

Molecular Formula

C24H20NO3PS

Molecular Weight

433.5 g/mol

IUPAC Name

N-(4-diphenylphosphorylphenyl)benzenesulfonamide

InChI

InChI=1S/C24H20NO3PS/c26-29(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-18-16-20(17-19-23)25-30(27,28)24-14-8-3-9-15-24/h1-19,25H

InChI Key

IKONETPDJMNXME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Diphenylphosphoryl)phenyl)benzenesulfonamide typically involves the reaction of 4-(diphenylphosphoryl)aniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-(Diphenylphosphoryl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

N-(4-(Diphenylphosphoryl)phenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(Diphenylphosphoryl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, its inhibitory effect on carbonic anhydrase IX is achieved by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate and protons. This inhibition disrupts the pH regulation in cancer cells, leading to reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Key Observations :

  • Steric Bulk : The diphenylphosphoryl group creates significant steric hindrance, which may reduce off-target binding compared to smaller substituents like the hydroxy group in N-(4-hydroxyphenyl)benzenesulfonamide .

Pharmacological Activity

Enzyme Inhibition

  • T0901317: Exhibits potent LXR agonist activity (EC₅₀ ~10–30 nM), attributed to its trifluoromethyl-hydroxyl group, which mimics endogenous oxysterols .
  • Phenylphosphonate-Sulfonamide (9) : Shows selective inhibition of human carbonic anhydrase isoforms (Kᵢ < 50 nM), leveraging the phosphonate group’s ability to mimic carboxylate binding .
  • This compound : While direct data is unavailable, its phosphoryl group may target phosphatases or kinases, similar to phosphonate-containing analogs .

Anticancer Activity

  • Thioureido-Sulfaquinoxalines (e.g., Compound 9): Demonstrate potent cytotoxicity against HEPG2 cells (IC₅₀ = 15.6–26.8 µM), surpassing doxorubicin (IC₅₀ = 71.8 µM) . The thioureido moiety enhances DNA intercalation or topoisomerase inhibition.
  • This compound: Potential anticancer activity could arise from phosphoryl-mediated apoptosis induction or kinase modulation, though empirical validation is needed.

Challenges in Synthesizing this compound :

  • Phosphoryl group introduction may require specialized reagents (e.g., diphenylphosphoryl chloride) and anhydrous conditions to avoid hydrolysis.
  • Purification via silica gel chromatography (as in ) is likely necessary due to steric hindrance affecting reaction efficiency.

Physicochemical Properties

  • Solubility : The phosphoryl group may reduce aqueous solubility compared to hydroxylated analogs (e.g., N-(4-hydroxyphenyl)benzenesulfonamide ).
  • Stability : Phosphoryl groups are generally hydrolytically stable under physiological conditions, unlike phosphonates, which may degrade over time .
  • Hydrogen Bonding : The sulfonamide NH and phosphoryl oxygen can participate in hydrogen bonding, enhancing target affinity .

Biological Activity

N-(4-(Diphenylphosphoryl)phenyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article synthesizes recent research findings, case studies, and theoretical analyses to provide a comprehensive overview of its biological activity.

Overview of Sulfonamide Compounds

Sulfonamides are a class of compounds known for their diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The modification of sulfonamide structures can lead to enhanced efficacy and specificity in targeting biological pathways.

Recent studies have indicated that sulfonamide derivatives can influence cardiovascular function by modulating perfusion pressure and coronary resistance. For instance, research using isolated rat heart models demonstrated that certain benzenesulfonamide derivatives could significantly alter these parameters, suggesting a potential mechanism involving calcium channel modulation .

Cardiovascular Effects

A notable study focused on the cardiovascular effects of various benzenesulfonamide derivatives, including this compound. The investigation revealed that specific derivatives could decrease perfusion pressure and coronary resistance, indicating their potential use in managing cardiovascular conditions. The study utilized an isolated rat heart model to assess these effects quantitatively .

Compound NameEffect on Perfusion PressureEffect on Coronary Resistance
4-(2-aminoethyl)-benzenesulfonamideDecreasedDecreased
This compoundTBDTBD

Note: TBD indicates that further specific data on this compound's effects are required.

Pharmacokinetics

Pharmacokinetic parameters are crucial for understanding the biological activity of this compound. Theoretical evaluations using tools like ADMETlab have been employed to predict absorption, distribution, metabolism, excretion (ADME), and toxicity profiles. These predictions help in assessing the compound's viability for therapeutic applications .

Study on Structural Modifications

A study highlighted the development of various sulfonamide derivatives as nonsteroidal progesterone receptor (PR) antagonists. The findings suggested that modifications to the benzenesulfonamide scaffold could yield compounds with enhanced PR-antagonistic activity. Among these, certain derivatives exhibited submicromolar IC50 values, indicating potent biological activity .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction between this compound and target proteins involved in cardiovascular regulation. These studies suggest that the compound may interact with specific amino acid residues in calcium channels, potentially leading to decreased vascular resistance and altered perfusion dynamics .

Q & A

Q. What are the common synthetic routes for N-(4-(Diphenylphosphoryl)phenyl)benzenesulfonamide, and what critical parameters influence yield and purity?

Methodological Answer: The synthesis typically involves coupling a sulfonyl chloride precursor with an amine-containing diphenylphosphorylphenyl group. Key steps include:

  • Nucleophilic substitution : Reacting 4-aminophenyl(diphenyl)phosphine oxide with benzenesulfonyl chloride in a base (e.g., pyridine or triethylamine) to form the sulfonamide bond .
  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane or dimethylformamide) enhance reaction efficiency by stabilizing intermediates .
  • Purification : Flash chromatography or recrystallization is critical for removing unreacted starting materials and byproducts. For example, acidification with diluted HCl post-reaction precipitates the product, which is then filtered and purified .
    Critical parameters :
  • Temperature control (room temperature to 50°C) to avoid side reactions.
  • Stoichiometric ratios (1:1.1 molar excess of sulfonyl chloride ensures complete amine conversion) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers look for?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Sulfonamide protons (NH): Resonate at δ 10–12 ppm as a singlet, though exchange broadening may occur.
    • Aromatic protons : Distinct splitting patterns (e.g., para-substituted phenyl groups) confirm substitution positions .
  • IR spectroscopy :
    • Sulfonamide S=O stretches : Strong bands at 1150–1350 cm⁻¹ .
    • P=O stretch : A sharp peak near 1200 cm⁻¹ from the diphenylphosphoryl group .
  • Mass spectrometry :
    • High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Methodological Answer: Discrepancies in biological data (e.g., IC₅₀ values) may arise from:

  • Purity variations : Impurities >5% can skew activity. Use HPLC (C18 column, acetonitrile/water gradient) to confirm purity >98% .
  • Assay conditions : Differences in cell lines (e.g., HEPG2 vs. HeLa) or incubation times impact results. Standardize protocols using guidelines like CLSI .
  • Structural analogs : Compare activity with derivatives (e.g., replacing diphenylphosphoryl with methylsulfonyl groups) to identify pharmacophores .
    Case study : A compound with a trifluoromethyl group showed 15.6 mmol L⁻¹ IC₅₀ in HEPG2 cells, but 26.8 mmol L⁻¹ in another line, highlighting cell-specific effects .

Q. What computational methods are suitable for studying the interaction of this compound with biological targets, and how do they complement experimental data?

Methodological Answer:

  • Molecular docking (AutoDock Vina, Schrödinger) :
    • Use the crystal structure of target enzymes (e.g., serine proteases) to model binding. The phosphoryl group may coordinate with catalytic residues (e.g., His57 in chymotrypsin) .
  • MD simulations (GROMACS) :
    • Simulate ligand-protein stability over 100 ns. Analyze RMSD values <2 Å to confirm stable binding .
  • QSAR modeling :
    • Corrogate electronic parameters (e.g., logP, polar surface area) with activity data from analogs to predict optimization strategies .
      Integration : Validate docking poses with mutagenesis studies (e.g., Ala scanning of predicted binding residues) .

Q. How can researchers optimize the solubility and bioavailability of this compound for in vivo studies?

Methodological Answer:

  • Salt formation : React with sodium bicarbonate to generate a water-soluble sodium sulfonate salt .
  • Prodrug design : Introduce ester groups (e.g., acetyl) to the phosphoryl moiety, which hydrolyze in vivo to release the active compound .
  • Nanoparticle encapsulation : Use PLGA polymers to enhance plasma half-life. Characterize particles via DLS (target size: 100–200 nm) and TEM .
    In vitro testing : Assess permeability using Caco-2 cell monolayers; aim for apparent permeability (Papp) >1 × 10⁻⁶ cm/s .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.